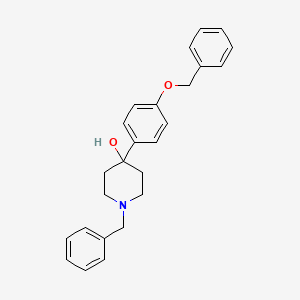
1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol is a chemical compound with the molecular formula C25H27NO2 and a molecular weight of 373.5 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
Métodos De Preparación
The synthesis of 1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol involves several steps. One common synthetic route includes the reaction of 4-(benzyloxy)benzaldehyde with benzylamine to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired piperidin-4-ol derivative . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include various substituted piperidines and alcohol derivatives .
Aplicaciones Científicas De Investigación
1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and ion channels .
Comparación Con Compuestos Similares
1-Benzyl-4-(4-(benzyloxy)phenyl)piperidin-4-ol can be compared with other similar compounds, such as:
1-Benzyl-4-phenylpiperidin-4-ol: This compound has a similar structure but lacks the benzyloxy group, which may result in different biological activities and chemical properties.
1-Benzyl-4-(2-hydroxyethyl)piperidin-4-ol: This compound has a hydroxyethyl group instead of the benzyloxy group, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to undergo diverse chemical reactions and exhibit a range of biological activities, making it a valuable tool in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C25H27NO2 |
|---|---|
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
1-benzyl-4-(4-phenylmethoxyphenyl)piperidin-4-ol |
InChI |
InChI=1S/C25H27NO2/c27-25(15-17-26(18-16-25)19-21-7-3-1-4-8-21)23-11-13-24(14-12-23)28-20-22-9-5-2-6-10-22/h1-14,27H,15-20H2 |
Clave InChI |
BNLAYTYSBRSPOB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
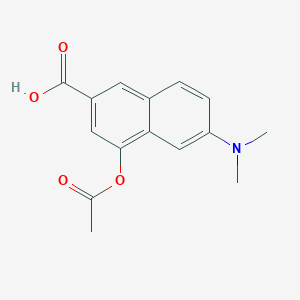
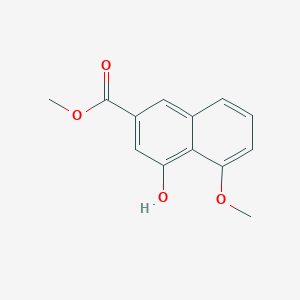
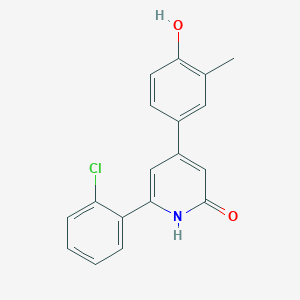


![4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937580.png)
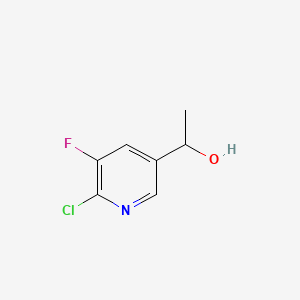
![2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13937584.png)
![2-[(2,6-dichlorophenyl)methylamino]ethanol;hydrochloride](/img/structure/B13937585.png)
![7-Fluoro-2-methoxy-8-piperazin-1-yl-[1,5]naphthyridine](/img/structure/B13937588.png)
